N-(4-(1H-tetrazol-1-yl)phenyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI): is a chemical compound with the molecular formula C13H11N7O and a molar mass of 281.27 g/mol . This compound is characterized by the presence of a pyrazine ring, a carboxamide group, a methyl group, and a tetrazole ring attached to a phenyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction with Ytterbium(III) triflate.
Attachment of the Tetrazole Ring to the Phenyl Group: This step involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts.
Formation of the Pyrazine Ring: The pyrazine ring is formed through the condensation of pyrazinoic acid with ammonia.
Final Assembly: The final compound is assembled by attaching the pyrazine ring to the phenyl group with the tetrazole ring and the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazine ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted tetrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis .
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also act as a prodrug, undergoing chemical conversion within the body to produce the active form that exerts the therapeutic effect .
Comparison with Similar Compounds
Pyrazinamide: A related compound used in the treatment of tuberculosis.
Tetrazole Derivatives: Compounds containing the tetrazole ring, used in various pharmaceutical applications.
Uniqueness:
- The presence of both the pyrazine and tetrazole rings in Pyrazinecarboxamide, 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-(9CI) provides unique chemical properties that are not found in other similar compounds.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H11N7O |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
5-methyl-N-[4-(tetrazol-1-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11N7O/c1-9-6-15-12(7-14-9)13(21)17-10-2-4-11(5-3-10)20-8-16-18-19-20/h2-8H,1H3,(H,17,21) |
InChI Key |
RUSUJENXYRGGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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